3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester

Catalog No.
S15286182
CAS No.
23723-35-5
M.F
C15H15FN2O2
M. Wt
274.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)met...

CAS Number

23723-35-5

Product Name

3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester

IUPAC Name

(5-fluoropyridin-3-yl)methyl 4-pyridin-3-ylbutanoate

Molecular Formula

C15H15FN2O2

Molecular Weight

274.29 g/mol

InChI

InChI=1S/C15H15FN2O2/c16-14-7-13(9-18-10-14)11-20-15(19)5-1-3-12-4-2-6-17-8-12/h2,4,6-10H,1,3,5,11H2

InChI Key

MIVSSKVDEOTEOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCC(=O)OCC2=CC(=CN=C2)F

3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester, is a chemical compound characterized by its unique structure which includes a pyridine ring and a butanoic acid moiety. The compound is classified under organic compounds known as pyridines and derivatives, which are recognized for their aromatic heterocyclic structure consisting of one nitrogen atom and five carbon atoms in the ring. This specific compound has gained attention in biochemical research due to its potential applications in pharmaceuticals and as a biomarker for dietary studies, particularly related to the consumption of certain animal products .

The chemical behavior of 3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester is influenced by the functional groups present in its structure. Key reactions include:

  • Esterification: The formation of the ester bond through the reaction of 3-pyridinebutanoic acid with alcohols.
  • Hydrolysis: The breakdown of the ester into its corresponding acid and alcohol in the presence of water.
  • Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions, making the compound reactive toward nucleophiles.

These reactions are essential for understanding its reactivity and potential transformations in biological systems.

Synthesis of 3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester can be achieved through several methods:

  • Direct Esterification: Reacting 3-pyridinebutanoic acid with methanol or other alcohols in the presence of an acid catalyst.
  • Fluorination Reactions: Introducing the fluorine atom into the pyridine ring through electrophilic aromatic substitution methods.
  • Multi-step Synthesis: Combining various synthetic pathways to obtain the desired ester through intermediate compounds.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

The applications of 3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester include:

  • Pharmaceutical Development: As a potential lead compound for drug development targeting various diseases.
  • Biomarker Research: Utilized in studies assessing dietary habits and metabolic pathways related to animal consumption.
  • Chemical Intermediates: Serving as intermediates in organic synthesis for creating more complex molecules.

These applications highlight its significance in both medicinal chemistry and nutritional studies.

Interaction studies involving 3-Pyridinebutanoic acid focus on its binding affinities with biological macromolecules such as proteins and enzymes. Preliminary research suggests that it may interact with specific receptors or enzymes due to its structural features. Understanding these interactions is crucial for evaluating its therapeutic potential and metabolic pathways within living organisms.

Several compounds share structural similarities with 3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester. Here are a few notable examples:

Compound NameStructure TypeUnique Features
4-(Pyridin-3-yl)butanoic acidPyridine derivativeLacks fluorine; studied for anti-inflammatory effects
3-Pyridinebutanoic acid, ethyl esterEster formDifferent alkyl group; potential for varied solubility
2-Fluoropyridine-5-boronic acid pinacol esterBoronic acid derivativeUsed in cross-coupling reactions; distinct reactivity

These compounds highlight the unique aspects of 3-Pyridinebutanoic acid, particularly its fluorinated structure which may enhance biological activity compared to non-fluorinated analogs.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Exact Mass

274.11175589 g/mol

Monoisotopic Mass

274.11175589 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-11-2024

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